molecular formula C26H29N7O3 B2493074 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 920415-79-8

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2493074
CAS No.: 920415-79-8
M. Wt: 487.564
InChI Key: YSLZVFKWKCKIKH-UHFFFAOYSA-N
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Description

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazolopyrimidine core, piperazine ring, and phenoxyethanone moiety, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multi-step reactions starting from readily available precursors

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazolopyrimidine intermediate.

    Attachment of Phenoxyethanone Moiety: The final step involves the coupling of the phenoxyethanone moiety to the piperazine-triazolopyrimidine intermediate using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a building block for designing new chemical entities.

    Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been evaluated for its efficacy against various cancer cell lines and microbial strains.

    Medicine: The compound shows promise as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory disorders. Its unique structure allows for specific interactions with biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one can be compared with other triazolopyrimidine derivatives and similar compounds:

    1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and chemical properties.

    Piperazine Derivatives: Compounds with piperazine rings exhibit diverse pharmacological activities, and their comparison can highlight the unique features of the target compound.

    Phenoxyethanone Derivatives: These compounds have the phenoxyethanone moiety, which contributes to their chemical reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-18(2)19-7-9-21(10-8-19)36-16-23(34)31-11-13-32(14-12-31)25-24-26(28-17-27-25)33(30-29-24)20-5-4-6-22(15-20)35-3/h4-10,15,17-18H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLZVFKWKCKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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